![molecular formula C27H22N4O3S B2776260 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 202827-58-5](/img/structure/B2776260.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

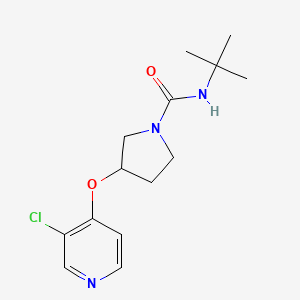

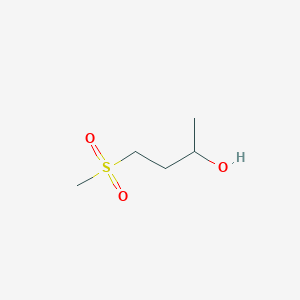

The compound “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar, which is a common characteristic of benzimidazole derivatives . The planarity of the benzimidazole core can contribute to its ability to participate in π-π stacking interactions, which can be important in its biological activity .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole core could contribute to its stability and its ability to participate in π-π stacking interactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Gurram and Azam, novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus NCIM 5021, with MIC values ranging from 19.7 to 24.2 μM. Among these, compound C13, which contains a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022 (MIC = 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

Other Medicinal Applications

Benzothiazoles are also used in drugs for various purposes. For instance:

Zukünftige Richtungen

Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential applications in medicine or other fields.

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit promising activity against bacterial strains such asStaphylococcus aureus .

Mode of Action

It’s worth noting that compounds with similar structures have shown bactericidal activity, indicating they may kill bacteria rather than merely inhibiting their growth .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds of similar structure .

Result of Action

Similar compounds have shown bactericidal activity, indicating that they may lead to the death of bacterial cells .

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-18-14-16-19(17-15-18)35(33,34)31-23-11-5-3-9-21(23)27(32)30-22-10-4-2-8-20(22)26-28-24-12-6-7-13-25(24)29-26/h2-17,31H,1H3,(H,28,29)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEXRMGXAHLWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)